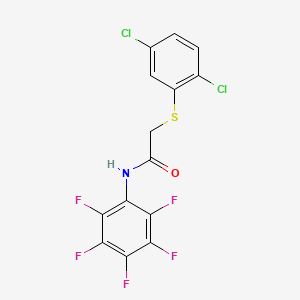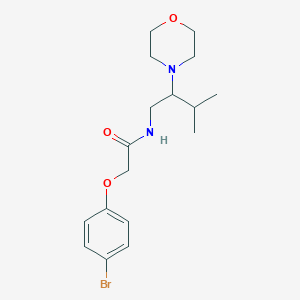
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide, also known as DASFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASFA is a synthetic compound that is commonly used in research laboratories for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to induce oxidative stress in cancer cells, leading to apoptosis. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC. This allows researchers to study the effects of HDAC inhibition on gene expression and cancer cell growth. However, one of the limitations of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. Another area of research is the identification of new HDAC inhibitors with improved properties. Additionally, research is needed to determine the optimal dosage and administration of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide for its potential use in cancer treatment and other applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide and its potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the reaction of 2,5-dichlorothiophenol with pentafluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal in the presence of an acid catalyst to yield 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F5NOS/c15-5-1-2-6(16)7(3-5)24-4-8(23)22-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOELLMJAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7680853.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)